
(3-((2-Aminoethyl)amino)propyl)silanetriol, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((2-Aminoethyl)amino)propyl)silanetriol, monohydrochloride is a chemical compound with the molecular formula C5H17ClN2O3Si. It is a silane derivative that contains both amino and silanol functional groups. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2-Aminoethyl)amino)propyl)silanetriol, monohydrochloride typically involves the reaction of 3-aminopropyltriethoxysilane with hydrochloric acid. The reaction proceeds as follows:
Starting Material: 3-aminopropyltriethoxysilane.
Reaction with Hydrochloric Acid: The 3-aminopropyltriethoxysilane is reacted with hydrochloric acid to form this compound.
Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure conditions to ensure the complete conversion of the starting material to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include additional purification steps such as distillation or crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(3-((2-Aminoethyl)amino)propyl)silanetriol, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different silane derivatives.
Substitution: The silanol groups can participate in substitution reactions with other silanes or siloxanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reactions with other silanes or siloxanes often require catalysts such as acids or bases to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol oxides, while substitution reactions can produce various siloxane derivatives .
Scientific Research Applications
(3-((2-Aminoethyl)amino)propyl)silanetriol, monohydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-((2-Aminoethyl)amino)propyl)silanetriol, monohydrochloride involves its interaction with molecular targets through its amino and silanol groups. These functional groups allow the compound to form hydrogen bonds and covalent bonds with other molecules, facilitating its role as a catalyst or a linker in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyltriethoxysilane: A similar silane compound used for surface modification and as a precursor in sol-gel processes.
(3-((2-Aminoethyl)amino)propyl)silanetriol, hydrochloride: Another derivative with similar applications but different physical properties.
Uniqueness
(3-((2-Aminoethyl)amino)propyl)silanetriol, monohydrochloride is unique due to its combination of amino and silanol functional groups, which provide it with versatile reactivity and the ability to participate in a wide range of chemical reactions. This makes it particularly valuable in applications requiring strong adhesion and surface modification .
Properties
CAS No. |
64339-14-6 |
|---|---|
Molecular Formula |
C5H16N2O3Si.ClH C5H17ClN2O3Si |
Molecular Weight |
216.74 g/mol |
IUPAC Name |
N'-(3-trihydroxysilylpropyl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C5H16N2O3Si.ClH/c6-2-4-7-3-1-5-11(8,9)10;/h7-10H,1-6H2;1H |
InChI Key |
AVRWLBNLMRHDAY-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCN)C[Si](O)(O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(2-Phenylethyl)octyl]benzene](/img/structure/B14488402.png)

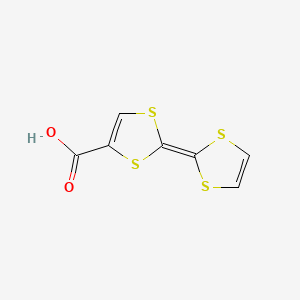
![N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine](/img/structure/B14488412.png)
![2-(2,5-dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide](/img/structure/B14488415.png)
![1-[(2-Methoxyethyl)sulfanyl]prop-1-ene](/img/structure/B14488428.png)

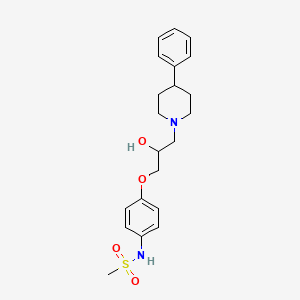
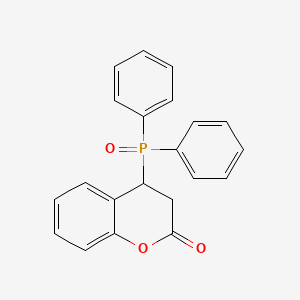
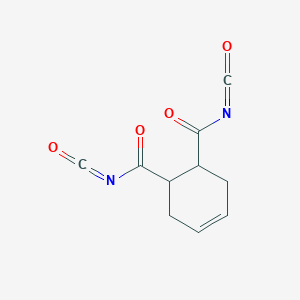
![2H-2lambda~6~-[1]Benzopyrano[4,3-c][1,2,6]thiadiazine-2,2-dione](/img/structure/B14488454.png)
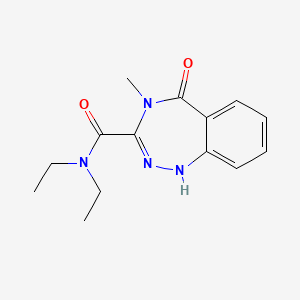
![1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14488459.png)
